molecular formula C13H20ClNO2 B1389885 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride CAS No. 1185297-31-7

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B1389885
CAS No.: 1185297-31-7
M. Wt: 257.75 g/mol
InChI Key: BKPGWOXLKZUOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxyphenyl)piperidine
  • 4-(2,4-Dimethoxyphenyl)piperidine hydrobromide
  • 4-(2,4-Dimethoxyphenyl)piperidine sulfate

Uniqueness

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to its analogs, the hydrochloride salt form offers better solubility and stability, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPGWOXLKZUOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 3
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 4
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 5
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 6
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

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